2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide

Catalog No.
S2796958
CAS No.
546090-56-6
M.F
C10H9N3O4
M. Wt
235.199
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide

CAS Number

546090-56-6

Product Name

2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide

IUPAC Name

2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide

Molecular Formula

C10H9N3O4

Molecular Weight

235.199

InChI

InChI=1S/C10H9N3O4/c1-17-9-3-2-7(13(15)16)6-8(9)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14)

InChI Key

DPUZFNSQSQNDFH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC#N

solubility

not available

2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound characterized by its molecular formula C9H10N2O4C_9H_{10}N_2O_4 and a molecular weight of approximately 210.1867 g/mol. This compound belongs to the class of cyanoacetamides, which are known for their diverse reactivity and ability to form biologically active heterocyclic compounds. The structure features a cyano group, an acetamide moiety, and a nitrophenyl group, contributing to its unique chemical properties and potential biological activities .

  • Nucleophilic Substitution: The cyano group can engage in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives.
  • Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can undergo condensation reactions to yield heterocyclic compounds.
  • Reduction: Under suitable conditions, the nitro group can be reduced to an amino group, which can further participate in various reactions.

Common reagents used in these reactions include alkyl halides for nucleophilic substitutions and reducing agents like hydrogen gas or sodium borohydride for reductions.

The biological activity of 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide is linked to its potential as a precursor for synthesizing heterocyclic compounds, which have been reported to exhibit diverse biological effects. Compounds in the cyanoacetamide class are known for their reactivity and ability to interact with various biological targets, potentially leading to therapeutic applications. The specific mechanisms of action may involve modulation of biochemical pathways related to cell signaling and metabolism.

The synthesis of 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with cyanoacetic acid or its esters. This reaction is usually conducted in the presence of a base such as sodium ethoxide or potassium carbonate, often under reflux conditions in solvents like ethanol or methanol for several hours.

Industrial Production

On an industrial scale, continuous flow processes are employed to enhance control over reaction parameters and improve yields. Automated systems can streamline the production process, making it more efficient and scalable.

The applications of 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide primarily revolve around its use as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to form heterocyclic compounds makes it valuable in medicinal chemistry for creating novel drugs with potential therapeutic effects.

Interaction studies involving 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide focus on its reactivity with various biological molecules. These studies help elucidate how this compound interacts at the molecular level, influencing biochemical pathways and cellular responses. The insights gained from these studies are crucial for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
2-cyano-N-(2-methyl-5-nitrophenyl)acetamideSimilar structure with methyl substitutionExhibits different reactivity patterns due to methyl group presence
N-(2-nitrophenyl)acetamideLacks cyano groupPrimarily used in dye synthesis
N-(5-chloro-2-methyl-4,6-dinitrophenyl)acetamideContains chlorine and multiple nitro groupsEnhanced reactivity due to additional electronegative atoms

The uniqueness of 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide lies in its specific combination of functional groups, which allows it to participate in a broad range of

XLogP3

1.3

Dates

Last modified: 08-17-2023

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